For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Bromo-4-fluoro-3-methyl-1H-indazole: A Key Building Block in Modern Medicinal Chemistry
Abstract
6-Bromo-4-fluoro-3-methyl-1H-indazole is a strategically functionalized heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents. The unique arrangement of its substituents—a bromine atom amenable to cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group—offers a powerful platform for scaffold decoration in drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this important building block, with a particular focus on its utility in the development of targeted therapeutics.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2][3] Its bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows it to serve as a bioisostere for other key heterocycles, such as purines, enabling it to effectively interact with various biological targets. The specific substitution pattern of 6-bromo-4-fluoro-3-methyl-1H-indazole provides a distinct set of tools for the medicinal chemist. The bromine at the 6-position is a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The fluorine at the 4-position can enhance binding affinity, improve metabolic stability, and modulate the pKa of the indazole ring system. The 3-methyl group can provide a vector for further functionalization or can be a key interaction motif with a target protein.
Chemical Identity and Physicochemical Properties
A precise understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in the laboratory and for predicting the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 1214900-63-6 | [4][5] |
| Molecular Formula | C8H6BrFN2 | [5] |
| Molecular Weight | 229.05 g/mol | [5] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |
Note: While the CAS number 1214900-63-6 is associated with this structure, it is crucial to verify the identity of the material through analytical characterization.[4][5]
Synthesis and Mechanistic Considerations
The synthesis of 6-bromo-4-fluoro-3-methyl-1H-indazole can be accomplished through various synthetic routes. A plausible and commonly employed strategy involves the cyclization of a suitably substituted phenylhydrazine or a related precursor. A representative synthetic workflow is depicted below.
Caption: A plausible synthetic route to 6-Bromo-4-fluoro-3-methyl-1H-indazole.
The synthesis begins with the diazotization of 4-bromo-2-fluoro-6-methylaniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. This intermediate is then subjected to a reductive cyclization. The choice of reducing agent is critical; reagents like tin(II) chloride or sodium sulfite can effectively reduce the diazonium group and facilitate the intramolecular cyclization to form the indazole ring.
Spectroscopic Characterization
Unequivocal structural confirmation of 6-bromo-4-fluoro-3-methyl-1H-indazole is achieved through a combination of spectroscopic techniques:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the N-H proton of the indazole ring. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.
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¹³C NMR: The carbon NMR will display characteristic resonances for the eight carbon atoms in the molecule, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR will show a singlet for the single fluorine atom, providing a clear indication of its presence.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (229.05 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.[5]
Reactivity and Synthetic Utility
The synthetic versatility of 6-bromo-4-fluoro-3-methyl-1H-indazole is a key attribute for its use in drug discovery programs. The molecule offers several sites for chemical modification.
Caption: Major avenues for the synthetic modification of 6-Bromo-4-fluoro-3-methyl-1H-indazole.
The bromine atom at the 6-position is the most versatile handle for derivatization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the introduction of a wide range of amino functionalities.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-substituted indazoles.
The nitrogen atom of the indazole ring can be alkylated or arylated to further expand the chemical space and modulate the compound's properties.
Applications in Drug Discovery
Indazole derivatives are integral to the development of numerous therapeutic agents, particularly in the field of oncology.[3][7] The scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. 6-Bromo-4-fluoro-3-methyl-1H-indazole serves as a valuable starting material for the synthesis of such inhibitors. The ability to introduce diverse substituents at the 6-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For example, the bromine can be replaced with a solubilizing group to improve aqueous solubility or with a moiety that targets a specific sub-pocket of the kinase active site to enhance selectivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-4-fluoro-3-methyl-1H-indazole with an arylboronic acid.
Materials:
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6-Bromo-4-fluoro-3-methyl-1H-indazole (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv)
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Base (e.g., K2CO3, 2.0 equiv)
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Solvent (e.g., 1,4-Dioxane/Water, 4:1)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a flame-dried round-bottom flask, combine 6-bromo-4-fluoro-3-methyl-1H-indazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, followed by the degassed solvent mixture.
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Heat the reaction mixture to 90-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Safety, Handling, and Storage
As with any chemical reagent, 6-bromo-4-fluoro-3-methyl-1H-indazole should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. A safety data sheet for the related compound 6-bromo-4-fluoro-1H-indazole indicates that it can be toxic if swallowed.[8]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1214900-63-6|6-Bromo-4-fluoro-3-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. 6-Bromo-4-fluoro-3-methyl-1H-indazole - CAS:1214900-63-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
